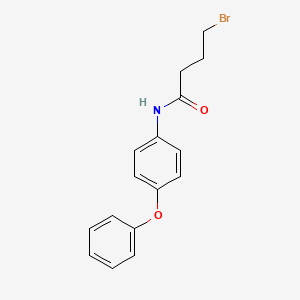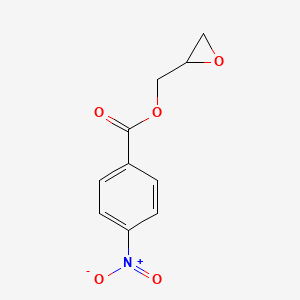![molecular formula C20H27NO4 B12279158 Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is a chemical compound with the molecular formula C20H27NO4 and a molecular weight of 345.43 g/mol . This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a tert-butoxycarbonyl (Boc) protecting group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with 1-Boc-piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during chemical reactions, allowing for selective modification of the piperidine ring. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-Boc-piperidin-4-ylidene-acetic acid
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- 4-[(1-Boc-piperidin-4-ylidene)methyl]phenyl acetate
Uniqueness
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the Boc group allows for selective reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C20H27NO4 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-ethoxycarbonylphenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-5-24-18(22)17-8-6-15(7-9-17)14-16-10-12-21(13-11-16)19(23)25-20(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
Clave InChI |
LWXMVKYCRJONBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C=C2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


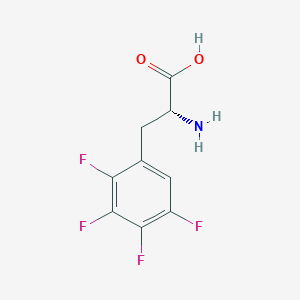
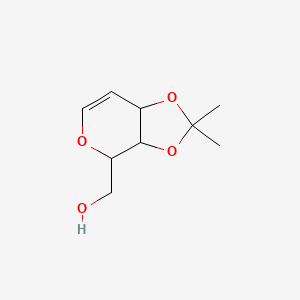
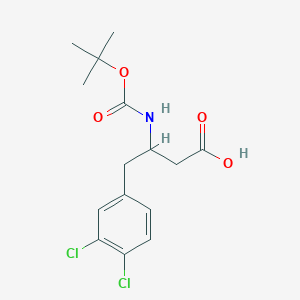
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
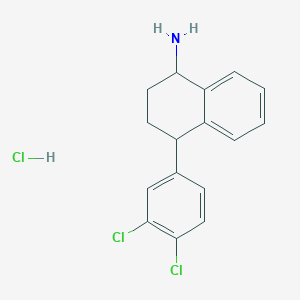
![1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)


![N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12279146.png)

